4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)-
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Overview
Description
4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- is an organic compound with the molecular formula C10H16O. It is characterized by its unique structure, which includes a pentenal backbone with dimethyl and methylethenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- .
Chemical Reactions Analysis
Types of Reactions: 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s reactivity is influenced by its electronic structure and the presence of substituents, which can modulate its interaction with biological targets .
Comparison with Similar Compounds
- 2,4,4-Trimethyl-3-formylhexa-1,5-diene
- 3,3-Dimethyl-2-prop-1-en-2-ylpent-4-enal
- 2,4-Dimethyl-1-pentene
Comparison: 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
54717-61-2 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,3-dimethyl-2-prop-1-en-2-ylpent-4-enal |
InChI |
InChI=1S/C10H16O/c1-6-10(4,5)9(7-11)8(2)3/h6-7,9H,1-2H2,3-5H3 |
InChI Key |
PJDVDOYSDZKWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C=O)C(C)(C)C=C |
Origin of Product |
United States |
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